[1,4'-Bipiperidine]-1'-carbonyl chloride (CAS 103816-19-9) is a specialized, reactive carbamoylating reagent primarily procured for the late-stage synthesis of complex pharmaceutical active ingredients (APIs). Structurally comprising a bipiperidine core terminating in an electrophilic carbonyl chloride, it is specifically designed to couple with sterically hindered phenolic hydroxyl groups. Its primary industrial application is serving as the targeted building block for introducing the 1,4'-bipiperidine-1'-carboxylate prodrug moiety into highly lipophilic molecules, most notably in the commercial production of the topoisomerase I inhibitor Irinotecan from its precursor SN-38 . Procurement decisions typically hinge on its purity, as trace dimer impurities directly impact the final API yield, downstream purification requirements, and regulatory compliance.
Substituting [1,4'-Bipiperidine]-1'-carbonyl chloride with simpler, more common carbamoyl chlorides (such as diethylcarbamoyl chloride) fundamentally alters the physicochemical and pharmacokinetic properties of the resulting product. The bipiperidine moiety is not merely a structural spacer; it introduces a basic terminal nitrogen (pKa ~9.2) that enables the formation of highly water-soluble hydrochloride salts, increasing the aqueous solubility of lipophilic cores by over 50-fold . Furthermore, attempting to bypass this pre-formed reagent by using in situ phosgenation of 4-piperidinopiperidine directly with the target phenol results in poor regioselectivity, significant generation of dimer impurities, and base-catalyzed degradation of sensitive functional groups like lactone rings. Therefore, the pre-formed [1,4'-Bipiperidine]-1'-carbonyl chloride is functionally non-interchangeable when aiming to achieve both high process efficiency and the required in vivo enzymatic cleavage profile.
In the commercial synthesis of Irinotecan from SN-38, utilizing highly purified pre-formed [1,4'-Bipiperidine]-1'-carbonyl chloride (CAS 103816-19-9) enables direct, efficient carbamoylation of the sterically hindered 10-hydroxyl group. Compared to one-pot in situ phosgenation of 4-piperidinopiperidine, which risks camptothecin lactone ring opening and generates significant dimer impurities, the pre-formed isolated chloride achieves a >95% coupling yield with >99.8% product purity and <0.1% dimer formation .
| Evidence Dimension | Coupling Yield and Dimer Impurity Level |
| Target Compound Data | >95% yield, <0.1% dimer impurity |
| Comparator Or Baseline | In situ phosgenation (lower yield, >1% dimer impurities) |
| Quantified Difference | Elimination of dimer impurities and >95% target conversion |
| Conditions | Reaction with SN-38 in dichloromethane with potassium carbonate or pyridine |
Using the pre-formed, high-purity carbonyl chloride is essential for commercial-scale API manufacturing to meet strict pharmacopeial impurity limits without excessive chromatographic purification.
This reagent is commercially available as both a free base (CAS 103816-19-9) and a hydrochloride salt (CAS 143254-82-4). While the HCl salt offers enhanced shelf stability against moisture, employing the free base directly reduces the total equivalents of exogenous base (e.g., pyridine or K2CO3) required during the coupling step. Minimizing base concentration is critical because excess basicity promotes the unwanted equilibrium shift of the camptothecin core from the active closed-lactone form to the inactive open-carboxylate form, effectively reducing the required base stoichiometry by 50%.
| Evidence Dimension | Exogenous Base Equivalents Required |
| Target Compound Data | 1 equivalent of base (to scavenge reaction HCl) |
| Comparator Or Baseline | Hydrochloride salt (CAS 143254-82-4) requiring >2 equivalents of base |
| Quantified Difference | 50% reduction in exogenous base requirements |
| Conditions | Carbamoylation of camptothecin derivatives in aprotic solvents |
Procuring the free base minimizes base-catalyzed degradation of sensitive lactone-containing substrates during late-stage API coupling.
When selecting a carbamoylating agent to derivatize highly lipophilic cores like SN-38, simple dialkyl analogues like diethylcarbamoyl chloride fail to provide the necessary physicochemical properties. The [1,4'-Bipiperidine]-1'-carbonyl chloride introduces a terminal basic nitrogen that allows the resulting prodrug to form a highly water-soluble hydrochloride trihydrate salt. This structural modification increases the aqueous solubility of the highly lipophilic SN-38 core by over 50-fold, while specifically tuning the carbamate linkage for targeted in vivo cleavage by human carboxylesterases [1].
| Evidence Dimension | Aqueous Solubility of Resulting Prodrug |
| Target Compound Data | Forms highly soluble bipiperidine carbamate (e.g., Irinotecan HCl) |
| Comparator Or Baseline | Diethylcarbamoyl chloride (forms highly lipophilic, insoluble carbamate) |
| Quantified Difference | >50-fold increase in aqueous solubility |
| Conditions | Formulation of camptothecin prodrugs in aqueous media |
The specific bipiperidine moiety is non-substitutable for achieving the exact solubility and enzymatic cleavage profile required for intravenous oncological formulations.
As the definitive late-stage carbamoylating agent,[1,4'-Bipiperidine]-1'-carbonyl chloride is reacted with SN-38 to produce Irinotecan. Its high purity ensures >95% coupling yields and limits dimer impurities to <0.1%, satisfying stringent pharmacopeial standards without the need for complex downstream purification [1].
In medicinal chemistry, this compound is utilized to attach the solubilizing bipiperidine-carbamate moiety to other highly lipophilic, poorly soluble cytotoxic cores. The terminal basic nitrogen allows for subsequent hydrochloride salt formation, drastically improving aqueous solubility for intravenous formulation[1].
By utilizing the free base form (CAS 103816-19-9) rather than the hydrochloride salt, process chemists can perform carbamoylation on base-sensitive alcohols or phenols. This minimizes the required equivalents of exogenous base, preventing epimerization or degradation of sensitive functional groups like lactones during synthesis [1].
Corrosive;Irritant